molecular formula C8H9N3O2 B014961 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine CAS No. 90057-09-3

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

Cat. No. B014961
CAS RN: 90057-09-3
M. Wt: 179.18 g/mol
InChI Key: UBLQRBYFVAHEJK-UHFFFAOYSA-N
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Description

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has been widely studied for its potential applications in scientific research. DMPP is a pyrrolopyrimidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated in detail. In

Scientific Research Applications

C-H Imidation of 7-Deazapurines

A ferrocene-catalyzed C-H imidation of 7-deazapurines (pyrrolo[2,3-d]-pyrimidines) with N-imidyl peroxyesters has been developed. The reactions occur regioselectively at position 8 in 7-deazapurines, leading to a series of 8-succinimido-, phtalimido-, or naphthalimido-7-deazapurine derivatives .

Protein Kinase Inhibitors

A series of 7-deazapurine incorporating isatin hybrid compounds was designed and successfully synthesized. Among those hybrids, a compound demonstrated a very potent cytotoxic effect compared to the reference anticancer drug against four cancer cell lines .

STING Agonists

7-substituted 7-deazapurine CDNs have been developed that activate STING signaling .

Anticancer Agents

A series of halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields. These compounds showed promising cytotoxic effects against four different cancer cell lines .

Anti-Inflammatory Agents

Pyrimidines, including 2,4-Dimethoxypyrrolo[2,3-d]pyrimidine, have been studied for their anti-inflammatory activities. Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Photochemical Synthesis

The Knoevenagel-Michael cyclocondensation of barbituric acid/1,3-dimethylbarbituric acid, malononitrile, and arylaldehyde derivatives was used to construct a multicomponent green tandem method for the metal-free synthesis of pyrano [2,3-d]pyrimidine scaffolds .

properties

IUPAC Name

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-12-7-5-3-4-9-6(5)10-8(11-7)13-2/h3-4H,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLQRBYFVAHEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC2=C1C=CN2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80421279
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine

CAS RN

90057-09-3
Record name 2,4-Dimethoxy-7H-pyrrolo[2,3-d]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90057-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dimethoxy-7-deazapurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80421279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the structure of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine lend itself to the development of xanthine oxidase inhibitors?

A1: 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine serves as a versatile starting material for synthesizing modified purine analogs, specifically 7-deazapurines. [, ]. These analogs can act as competitive inhibitors of enzymes like xanthine oxidase due to their structural similarity to natural purine substrates. By introducing specific functional groups to the core structure, researchers can modulate the molecule's binding affinity and inhibitory potency towards the target enzyme.

Q2: Can you provide an example of a specific derivative of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine that acts as an irreversible inhibitor of xanthine oxidase and explain its mechanism of action?

A2: One example is the tricyclic compound synthesized by cyclising 7-deazaxanthine-9-propionic acid, which itself is derived from 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine []. This compound features a reactive lactam ring. This ring interacts with the active site of xanthine oxidase, leading to irreversible inhibition likely through covalent modification of amino acid residues essential for enzymatic activity.

Q3: Besides its use in developing xanthine oxidase inhibitors, has 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine been utilized in other areas of research?

A3: Yes, 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine has been employed in nucleoside synthesis []. Researchers successfully synthesized ara-7-deazaxanthosine, a novel nucleoside analog, via phase-transfer glycosylation of 2,4-dimethoxy-7H-pyrrolo[2,3-d]pyrimidine. This nucleoside analog exhibited a stable N-glycosidic bond under acidic conditions, contrasting with the labile nature of this bond in natural xanthosine. This difference in stability offers valuable insights into the mechanism of proton-catalyzed hydrolysis of nucleosides.

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